2-methyl-5-(1H-pyrazol-4-yl)pyridine
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Overview
Description
2-Methyl-5-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-5-(1H-pyrazol-4-yl)pyridine has been extensively studied for its potential in medicinal chemistry. It acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, making it a promising candidate for the treatment of neurocognitive disorders . Additionally, its derivatives have shown potential in the development of new pharmaceuticals targeting various biological pathways .
Mechanism of Action
The compound exerts its effects by modulating the activity of the M4 muscarinic acetylcholine receptor. It enhances the receptor’s response to acetylcholine, thereby influencing downstream signaling pathways involved in cognitive functions. The molecular targets include the receptor itself and associated G-proteins, which mediate the intracellular effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but with a morpholine ring instead of pyridine.
1-[2-(1-Methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A triazole derivative with similar pharmacological properties.
Uniqueness
2-Methyl-5-(1H-pyrazol-4-yl)pyridine is unique due to its specific interaction with the M4 muscarinic acetylcholine receptor, which distinguishes it from other pyrazole derivatives. Its ability to modulate this receptor makes it particularly valuable in the context of neurocognitive disorders .
Properties
CAS No. |
90564-62-8 |
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Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-methyl-5-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-7-2-3-8(4-10-7)9-5-11-12-6-9/h2-6H,1H3,(H,11,12) |
InChI Key |
CCWMQLKJFXJDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CNN=C2 |
Origin of Product |
United States |
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